(2S)-2-(3-chlorophenyl)piperidine

Chiral Building Block Enantioselective Synthesis Medicinal Chemistry

Procure the (2S)-enantiomer of 2-(3-chlorophenyl)piperidine—a single-isomer chiral building block with ≥95% chemical purity and ≥98% enantiomeric excess (ee)—to ensure reproducibility in medicinal chemistry SAR studies. Unlike the racemate or (2R)-form, this (2S)-stereochemistry delivers consistent, enantioselective interactions with GPCRs, transporters, and enzymes. Ideal for constructing piperidine-based pharmaceuticals, activity-based probes, and validated chiral HPLC/SFC reference standards. In-stock availability with global shipping eliminates lead-time uncertainty for your research programs.

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
Cat. No. B1639556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3-chlorophenyl)piperidine
Molecular FormulaC11H14ClN
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H14ClN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2/t11-/m0/s1
InChIKeyFIOGYMLOBKQNHE-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(3-Chlorophenyl)piperidine: Procurement-Grade Chiral Piperidine Scaffold for Receptor-Targeted Discovery


(2S)-2-(3-Chlorophenyl)piperidine (CAS 1213439-90-7) is a single-enantiomer chiral building block comprising a piperidine ring substituted at the 2-position with a 3-chlorophenyl moiety . As a chiral amine, its stereochemistry confers potential for enantioselective interactions with biological targets, making it a valuable scaffold in medicinal chemistry for exploring structure–activity relationships (SAR) in receptor-ligand interactions [1]. The compound is typically supplied as a free base with a purity of ≥95% and is used as an intermediate in the synthesis of pharmaceuticals and research tools targeting G-protein-coupled receptors (GPCRs), transporters, and enzymes .

Why Racemic or Mis-Specified 2-(3-Chlorophenyl)piperidine Cannot Substitute for the (2S)-Enantiomer in Rigorous Research


In chiral piperidine scaffolds, stereochemistry at C2 profoundly influences receptor binding, functional activity, and downstream biological effects. Substituting the (2S)-enantiomer with the (2R)-enantiomer or racemic 2-(3-chlorophenyl)piperidine can alter binding affinities by orders of magnitude due to the three-dimensional complementarity of chiral ligand–protein pockets [1]. For 3-chloropiperidine-derived anticancer agents, enantiomeric pairs exhibit divergent cytotoxic profiles, underscoring that the pharmacological outcome is stereochemistry-dependent [2]. Procurement of a defined enantiomer ensures reproducibility in SAR studies and avoids confounding results from off-target activities of the unintended stereoisomer .

Quantitative Differentiation of (2S)-2-(3-Chlorophenyl)piperidine Against Key Comparators


Enantiomeric Purity Enables Defined Stereochemical Starting Material

The (2S)-enantiomer is supplied with a purity of ≥95% (HPLC) and an enantiomeric excess (ee) of ≥98%, as determined by chiral chromatography . In contrast, the racemic mixture (CAS 383128-12-9) contains equal amounts of both enantiomers, which can lead to confounding pharmacological profiles in bioassays . The (2R)-enantiomer (CAS 1213494-60-0) is also available but may exhibit opposite or reduced activity at chiral targets, as demonstrated for related 2-arylpiperidines .

Chiral Building Block Enantioselective Synthesis Medicinal Chemistry

Chiral Modulation of Cytotoxicity in Chloropiperidine-Derived Anticancer Agents

In a study of 3-chloropiperidine-based monofunctional mustards (M-CePs), enantiomers exhibited divergent cytotoxicity against pancreatic cancer cells (BxPC-3). For example, the (S)-enantiomer of a representative M-CeP showed an IC₅₀ of 12 nM, whereas the corresponding (R)-enantiomer had an IC₅₀ of 48 nM, representing a 4-fold difference in potency [1]. This stereochemistry-dependent activity underscores the importance of using defined enantiomers like (2S)-2-(3-chlorophenyl)piperidine when exploring anticancer scaffolds [2].

Anticancer Chiral Pharmacology DNA Alkylating Agents

Piperidine Ring Stereochemistry Dictates Transporter Selectivity Profiles

In a series of 3,4-disubstituted piperidines, the (+)-cis enantiomer displayed high affinity for the norepinephrine transporter (NET) (Ki = 1.2 nM) with 39-fold selectivity over the dopamine transporter (DAT) and 321-fold over the serotonin transporter (SERT) [1]. Conversely, the (−)-cis enantiomer exhibited preferential binding to DAT and NET. This stereoselective transporter engagement highlights how subtle changes in piperidine chirality can profoundly alter pharmacological profiles [2]. For 2-arylpiperidines like (2S)-2-(3-chlorophenyl)piperidine, analogous stereochemical control over target selectivity is anticipated.

Monoamine Transporters CNS Drug Discovery Stereoselective Pharmacology

Vendor-Supplied Purity and Characterization Data Ensure Reproducible Research

The (2S)-enantiomer is routinely provided with a purity of ≥95% (HPLC) and includes a certificate of analysis (CoA) with batch-specific data on identity (¹H NMR, MS) and enantiomeric excess . In contrast, generic racemic 2-(3-chlorophenyl)piperidine may be supplied with lower purity or without stereochemical characterization . The (2R)-enantiomer (CAS 1213494-60-0) is also available but requires separate procurement and may have different purity specifications .

Analytical Chemistry Quality Control Procurement Specifications

Scalable Synthetic Accessibility via Chiral Pool or Resolution

Enantiopure 2-arylpiperidines can be accessed through chiral pool synthesis (e.g., from (S)-pipecolic acid) or via kinetic resolution of N-Boc-2-arylpiperidines using chiral bases [1]. For example, kinetic resolution of N-Boc-2-phenylpiperidine with n-BuLi/(−)-sparteine yields the (S)-enantiomer with 91% ee and 41% yield [2]. Such methods provide a scalable route to (2S)-2-(3-chlorophenyl)piperidine, whereas the racemic mixture requires additional chiral separation steps, increasing cost and time.

Asymmetric Synthesis Process Chemistry Cost-Efficiency

High-Value Applications of (2S)-2-(3-Chlorophenyl)piperidine in Drug Discovery and Chemical Biology


Enantioselective Receptor SAR Studies for CNS and Oncology Targets

The defined (2S)-stereochemistry enables systematic exploration of chiral ligand-receptor interactions, particularly for GPCRs and transporters implicated in neurological disorders and cancer [1]. As shown in class-level studies, even minor changes in piperidine stereochemistry can dramatically alter target selectivity and potency, making this enantiomer essential for constructing SAR landscapes [2].

Synthesis of Stereochemically Defined Drug Candidates

The (2S)-enantiomer serves as a chiral building block for constructing piperidine-containing pharmaceuticals, such as CCR5 antagonists and monoamine reuptake inhibitors [1]. Its high enantiomeric purity ensures that downstream products maintain stereochemical integrity, which is critical for regulatory approval and clinical efficacy .

Chiral Probe Development for Chemical Biology

In chemical biology, enantiopure probes are required to dissect stereospecific biological pathways. The (2S)-enantiomer can be functionalized with reporter tags or affinity handles to generate activity-based probes for target identification and validation, as demonstrated for related 2-arylpiperidines [2]. The absence of contaminating enantiomer eliminates ambiguous labeling patterns.

Reference Standard for Chiral Analytical Method Development

Given its high enantiomeric purity (≥98% ee), (2S)-2-(3-chlorophenyl)piperidine can be used as a reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric excess in reaction mixtures or biological samples [1]. This application is critical for process control in asymmetric synthesis and for pharmacokinetic studies of chiral drugs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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